molecular formula C12H16N2O3 B1275087 Benzyl (2-(ethylamino)-2-oxoethyl)carbamate CAS No. 21855-73-2

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate

Cat. No. B1275087
CAS RN: 21855-73-2
M. Wt: 236.27 g/mol
InChI Key: UGAMNTGMICNTPS-UHFFFAOYSA-N
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Description

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure of benzyl (2-(ethylamino)-2-oxoethyl)carbamate suggests potential biological activity, given the presence of the ethylamino and benzyl groups, which are often seen in bioactive molecules.

Synthesis Analysis

The synthesis of related carbamate compounds often involves the reaction of alcohols or amines with isocyanates or acid chlorides. For instance, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized via the reaction of appropriate alcohols with acid chloride derivatives at room temperature . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods could potentially be adapted for the synthesis of benzyl (2-(ethylamino)-2-oxoethyl)carbamate.

Molecular Structure Analysis

The molecular structure of carbamates can be complex, and their analysis often requires advanced techniques such as X-ray diffraction and computational methods. For example, the crystal structure of ethyl N-[(benzyloxy)thiocarbonyl]carbamate was determined by X-ray diffraction, revealing a dihedral angle between the benzyl and carbamate groups . Computational studies, such as those performed on O-ethyl benzoylthiocarbamate using Hartree-Fock and density functional methods, can provide insights into the vibrational frequencies and molecular geometry .

Chemical Reactions Analysis

Carbamates can participate in various chemical reactions due to their functional groups. The benzyl group, for instance, can be involved in oxidative photochemical cyclization reactions, as seen in the synthesis of benzo[a]carbazole derivatives from 3-ethylindoles . The carbamate moiety itself can act as an acylating agent, as demonstrated in the synthesis of N-(protected α-aminoacyl)benzotriazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the presence of substituents on the phenyl ring can affect the inhibitory activity of carbamates against enzymes like phytoene desaturase . The reactivity of carbamates can also be modulated by the nature of the substituents, as seen in the antineoplastic and antifilarial activities of certain benzimidazole-2-carbamates . Additionally, the interaction of carbamates with biological macromolecules, such as hemoglobin, can be studied to assess their potential genotoxic effects, as in the case of ethyl carbamate .

Scientific Research Applications

Synthesis and Characterization

  • Benzyl (2-(ethylamino)-2-oxoethyl)carbamate and its derivatives are synthesized for various applications, including as powerful acylating agents in peptide preparation and in medicinal chemistry. A specific example is the synthesis of benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate for peptide mimetics and conjugates (Küçükbay & Buğday, 2014).

Physico-Chemical Properties

  • The physico-chemical properties, like lipophilicity, surface activity, and adsorbability, of derivatives of benzyl (2-(ethylamino)-2-oxoethyl)carbamate have been studied to understand their relationship with biological activity. This is critical for quantitative structure-activity studies in drug development (Stankovicová et al., 2014).

Biological Activity

  • Certain derivatives, such as alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, show promising antineoplastic and antifilarial activities, indicating potential use in cancer and parasitic infection treatments (Ram et al., 1992).
  • In other studies, derivatives like 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates exhibited antimycobacterial activities, suggesting their use in treating bacterial infections (Tengler et al., 2013).

Catalysis and Chemical Reactions

  • Benzyl (2-(ethylamino)-2-oxoethyl)carbamate derivatives are used in catalysis and chemical reactions. For example, platinum-catalyzed hydroamination of unactivated olefins with carboxamides uses such compounds (Wang and Widenhoefer, 2004).

Nanotechnology

  • A novel compound, benzyl 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}-1,1-bis{2-[ethyl(phenyl)amino]-2-oxoethoxymethyl}ethylcarbamate, was synthesized for creating Eu(III) complex nanowires, highlighting applications in nanotechnology and materials science (Li et al., 2002).

Safety And Hazards

The safety data sheet for Benzyl carbamate, a related compound, suggests that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Carbamates, including Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, have received much attention due to their application in drug design and discovery . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

properties

IUPAC Name

benzyl N-[2-(ethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-13-11(15)8-14-12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMNTGMICNTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404517
Record name Benzyl [2-(ethylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate

CAS RN

21855-73-2
Record name Phenylmethyl N-[2-(ethylamino)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21855-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-(ethylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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